N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. For example, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consists of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives in reactions is complex and results in various products. For example, reactions with [PdClMe(COD)] result in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography.Physical and Chemical Properties Analysis
Pyrazole derivatives have unique physical and chemical properties. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidines have been synthesized and evaluated for their biological activities, showcasing their potential as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, demonstrating their cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and their inhibition of 5-lipoxygenase, suggesting their therapeutic potential in cancer and inflammation treatment Rahmouni et al., 2016.
Antimicrobial and Antitumor Activities
Another facet of pyrazolopyrimidines' applications is their antimicrobial and antitumor activities. El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives using a microwave-assisted technique, which were then evaluated for their antioxidant, antitumor, and antimicrobial activities. This study identified compounds with significant activity against liver and breast cancer cell lines, as well as antibacterial and antifungal properties, highlighting the compound's versatility in medicinal chemistry applications El‐Borai et al., 2013.
Heterocyclic Synthesis and Chemical Reactivity
Pyrazolopyrimidines serve as key intermediates in the synthesis of heterocyclic compounds, indicative of their importance in chemical synthesis. Studies demonstrate their utility in creating novel heterocyclic frameworks with potential biological activities. For instance, Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, illustrating the compound's reactivity and application in developing new chemical entities Rahmouni et al., 2014.
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to show various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical processes .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which might influence its absorption and distribution.
Action Environment
The compound’s predicted melting point is 245 °c (decomp), and its boiling point is 122 °c (press: 3 torr) , which might suggest its stability under various environmental conditions.
Safety and Hazards
Future Directions
The future directions for the study and application of pyrazole derivatives are promising. These compounds have been used as ligands in the synthesis of metal complexes, which in turn catalyze significant chemical reactions. They also have potential in the development of new drugs due to their broad range of chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-5-9(2)17(16-8)4-3-13-12(19)10-6-11(18)15-7-14-10/h5-7H,3-4H2,1-2H3,(H,13,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNBUQOYBZENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=O)NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.